Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound features a morpholino group attached to a tetrahydropyrrolo-pyrazole core, which may enhance its biological efficacy and solubility.
The compound is synthesized through various organic chemistry methods, particularly involving cyclocondensation reactions and modifications of existing pyrazole structures. Research articles and patents detail its synthesis and potential applications in drug development.
Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone can be classified as:
The synthesis of Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone typically involves several key steps:
The synthesis may involve specific reagents such as:
Reactions are typically conducted under controlled temperature conditions to optimize yield and minimize by-products.
Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone features a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to confirm the structure.
Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone can participate in various chemical reactions:
Reactions are typically carried out under mild conditions to preserve the integrity of sensitive functional groups. Reaction yields and selectivity are monitored using chromatographic techniques.
The mechanism of action for Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone involves interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety suggests potential inhibition of specific pathways involved in disease processes.
Research indicates that pyrazole derivatives can modulate signaling pathways related to inflammation and cancer progression. Detailed studies on this specific compound's action would require further pharmacological investigation.
Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone is expected to exhibit:
Key chemical properties include:
Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone has potential applications in:
The ongoing research into pyrazole derivatives continues to reveal their importance in medicinal chemistry and therapeutic applications. Further studies on Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone will likely expand its utility in scientific research and drug development.
The integration of the morpholine backbone into complex heterocyclic frameworks such as pyrrolopyrazole systems represents a sophisticated challenge in synthetic organic chemistry. The morpholine ring (1-oxa-4-azacyclohexane) provides conformational stability and polarity enhancement, crucial for molecular recognition in biological systems. Strategic synthetic approaches focus on forming the tetrahydropyrrolopyrazole core prior to morpholine incorporation or through concomitant ring assembly. Reductive amination emerges as a pivotal method, where a pre-formed pyrrolopyrazole carboxaldehyde undergoes condensation with 2-aminoethanol derivatives under hydrogenation conditions. This approach typically employs catalysts like palladium on carbon or sodium triacetoxyborohydride in dichloromethane, achieving yields of 70-85% but requiring precise control of stoichiometry to avoid N-alkylation side products [4] [10].
Alternative ring-forming methodologies leverage advanced catalytic systems:
Table 1: Comparative Analysis of Morpholino Ring-Forming Reactions in Pyrrolopyrazole Systems
| Method | Catalyst/Reagent | Temperature (°C) | Yield Range (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN/Pd-C | 25-40 | 70-85 | Compatibility with acid-sensitive groups |
| Photoredox Catalysis | Ir(ppy)₃/SiAmine protocol | 25 | 65-78 | Mild conditions, stereoselectivity |
| Au-Catalyzed Cyclization | Ph₃PAuNTf₂ | 80 | 82-90 | High regiocontrol |
| Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | 100 | 75-88 | No external oxidant required |
Chiral induction within the morpholino-pyrrolopyrazole architecture presents distinct challenges due to the conformational flexibility of the morpholine ring. Practical solutions include:
Hybrid systems incorporating morpholino and pyrrolopyrazole motifs exhibit unique electronic profiles characterized by intramolecular charge transfer. Computational analyses (DFT/B3LYP) reveal diminished HOMO-LUMO gaps (4.2-4.5 eV) compared to non-integrated analogs (5.0-5.3 eV), enhancing π-stacking capability with biological targets [5].
Solid-phase synthesis (SPS) revolutionizes the construction of pyrrolopyrazole-morpholino hybrids by enabling iterative coupling, spatial segregation of reaction sites, and simplified purification. The foundational approach involves:
Critical coupling protocols employ in situ activating agents for pyrrolopyrazole carboxylic acids:
Table 2: Solid-Phase Coupling Agents for Pyrrolopyrazole-Morpholino Hybrids
| Activation System | Solvent | Time (min) | Coupling Efficiency (%) | Epimerization Risk (%) |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 60 | 92-96 | 3.5-5.0 |
| DIC/6-Cl-HOBt | NMP | 90 | 88-93 | <1.0 |
| PyOxy | DMF-CH₂Cl₂ (3:1) | 120 | 97-99 | 0.8-1.2 |
| COMU/DIPEA (MW-assisted) | NMP | 15 | 99 | <0.5 |
Key innovations address the steric congestion at the pyrrolopyrazole C3-position:
Automated SPS platforms facilitate the synthesis of hybrid oligomers (≤20-mer) with iterative coupling yields exceeding 98.5% per cycle, as verified by HPLC-MS analysis of cleavage intermediates [9]. Terminal functionalization via on-resin Sonogashira coupling or reductive amination installs biophysical probes (fluorescein, acridine) without compromising core integrity [6].
Phosphorodiamidate bonds constitute the architectural cornerstone conferring exceptional biostability to morpholino-pyrrolopyrazole oligomers (MPOs). These non-ionic linkages replace the anionic phosphodiester groups of natural nucleic acids with phosphorodiamidate [–N(R)₃–PO₂⁻–N(R)₃–] units, generating charge-neutral oligomers. The bond formation involves reacting morpholino monomers with pyrrolopyrazole phosphoramidite intermediates under aryl disulfide catalysis in anhydrous acetonitrile, achieving coupling efficiencies >99.5% within 8 minutes [3] [8].
The stability advantages manifest through three mechanisms:
Table 3: Biostability Metrics of Nucleic Acid Analog Linkages
| Linkage Type | Human Serum t₁/₂ (h) | pH 10 Stability (90°C, 24h) | Activation Energy for Hydrolysis (kJ/mol) |
|---|---|---|---|
| Phosphorodiamidate | >72 | >99.9% intact | 96.5 |
| Phosphorothioate | 0.3-2.0 | 23% intact | 78.3 |
| Phosphodiester (RNA) | <0.05 | 0% intact | 64.8 |
| Methylphosphonate | 12-18 | 85% intact | 88.7 |
Hydrogen-bonding networks between phosphorodiamidate N–H groups and pyrrolopyrazole carbonyls significantly enhance duplex stability with complementary RNA. Isothermal titration calorimetry demonstrates that MPO:RNA hybrids exhibit binding constants (Kₐ) 10⁸–10⁹ M⁻¹, surpassing equivalent DNA:RNA hybrids by ΔΔG = -3.2 kcal/mol. This stabilization originates from:
Morpholino-pyrrolopyrazole hybrids (MPOs) and peptide nucleic acids (PNAs) represent two distinct paradigms in artificial oligonucleotide design, differing fundamentally in backbone architecture and hybridization behavior. Structural divergences originate from backbone composition: MPOs incorporate alternating morpholine and tetrahydropyrrolopyrazole units linked via phosphorodiamidate groups, whereas PNAs feature N-(2-aminoethyl)glycine chains with nucleobases attached through carbonyl methylene linkers [6] [7].
Hybridization efficiency analysis reveals critical performance differences:
Table 4: Biophysical and Functional Comparison of MPO vs. PNA Scaffolds
| Property | Morpholino-Pyrrolopyrazole (MPO) | Peptide Nucleic Acid (PNA) |
|---|---|---|
| Backbone Charge | Neutral | Neutral |
| Hybridization Tₘ (°C) | 68-72 (15-mer/RNA) | 52-58 (15-mer/RNA) |
| Single Mismatch ΔTₘ (°C) | -8.2 to -14.5 | -4.3 to -7.8 |
| Nuclease Resistance | t₁/₂ >72 h (serum) | t₁/₂ >48 h (serum) |
| Cellular Uptake (nM/h) | 12.8 ± 1.3 | 3.2 ± 0.7 |
| RNA Binding Kinetics (kₒₙ, M⁻¹s⁻¹) | 2.7 × 10⁵ | 1.1 × 10⁵ |
Functional implications in gene modulation contexts highlight MPO advantages:
Synthetic scalability favors MPOs due to simplified purification: solution-phase synthesis of 20-mer MPOs achieves >95% purity after single precipitation, whereas equivalent PNAs require HPLC purification with <60% recovery [8]. However, PNA synthesis benefits from established Fmoc-SPPS protocols on commercial synthesizers, while MPO assembly often requires custom phosphorodiamidate coupling cycles [6].
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8
CAS No.: 33227-10-0